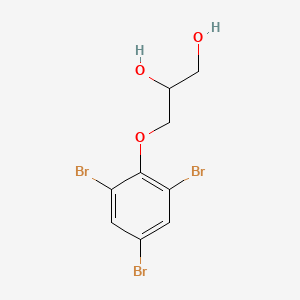

3-(2,4,6-Tribromophenoxy)propane-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

51286-98-7 |

|---|---|

Molecular Formula |

C9H9Br3O3 |

Molecular Weight |

404.88 g/mol |

IUPAC Name |

3-(2,4,6-tribromophenoxy)propane-1,2-diol |

InChI |

InChI=1S/C9H9Br3O3/c10-5-1-7(11)9(8(12)2-5)15-4-6(14)3-13/h1-2,6,13-14H,3-4H2 |

InChI Key |

DQGNLNFUQUMVEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCC(CO)O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2,4,6 Tribromophenoxy Propane 1,2 Diol

Precursor Chemistry and Feedstock Considerations for Brominated Phenols

Brominated phenols are a class of compounds where one or more hydrogen atoms on the phenol (B47542) ring are substituted by bromine. chemicalbook.com These compounds can be found as natural metabolites, particularly in marine organisms, but for industrial and laboratory purposes, they are typically synthesized. organic-chemistry.orgchemicalbook.com The primary feedstock for the most direct synthesis route is phenol, a commodity chemical derived from benzene. The reactivity and properties of the final products are heavily influenced by the degree and position of bromination on the phenolic ring. chemicalbook.com

The immediate precursor to 3-(2,4,6-Tribromophenoxy)propane-1,2-diol is 2,4,6-Tribromophenol (B41969) (TBP). TBP is a crystalline solid synthesized by the electrophilic bromination of phenol. nih.govorganic-chemistry.org The hydroxyl (-OH) group of phenol is a powerful activating group, directing incoming electrophiles to the ortho (positions 2, 6) and para (position 4) positions of the aromatic ring. masterorganicchemistry.com This high degree of activation allows for the reaction to proceed readily, often without the need for a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings like benzene. masterorganicchemistry.com

Several methods exist for the synthesis of TBP, with the most common laboratory-scale preparation involving the reaction of phenol with an excess of bromine water. youtube.comresearchgate.net This reaction is typically rapid and results in the formation of a white precipitate of TBP in nearly quantitative yield. youtube.com For industrial-scale production, alternative brominating agents and conditions may be employed to enhance safety and efficiency.

| Starting Material | Reagents | Conditions | Key Characteristics | Reference |

|---|---|---|---|---|

| Phenol | Aqueous Bromine (Br₂) | Cold water, stirring | Rapid reaction, near quantitative yield, white precipitate forms. Suitable for lab scale. | youtube.comresearchgate.net |

| Phenol | H₂O₂ / Metal Bromide (e.g., NaBr) / H₂SO₄ | Aqueous sulfuric acid, 20-25°C | In situ generation of bromine, avoids handling liquid bromine directly. | rsc.org |

| Benzene | 1. Conc. H₂SO₄, Conc. HNO₃ 2. Sn/HCl, then NaOH 3. Br₂/H₂O | Multi-step: Nitration, reduction to aniline, then bromination. | Longer synthetic route starting from a basic hydrocarbon feedstock. | masterorganicchemistry.comnih.gov |

TBP is primarily used as an intermediate in the synthesis of more complex molecules, particularly polymeric flame retardants like brominated epoxy resins. organic-chemistry.org

Direct Synthesis Routes to this compound

The synthesis of the title compound, this compound, from its precursor TBP is most effectively achieved through a nucleophilic substitution reaction.

The predominant and most logical pathway for the synthesis of this compound is a variation of the Williamson Ether Synthesis . nih.govajgreenchem.com This reaction involves two key steps:

Deprotonation of the Phenol: The acidic proton of the hydroxyl group on 2,4,6-tribromophenol is removed by a suitable base (e.g., sodium hydroxide, potassium hydroxide, or sodium hydride) to form the corresponding 2,4,6-tribromophenoxide anion. This anion is a potent nucleophile. ajgreenchem.com

Nucleophilic Attack and Epoxide Ring-Opening: The tribromophenoxide anion then acts as a nucleophile, attacking an electrophilic three-carbon substrate. The ideal substrate for this transformation is glycidol (B123203) (2,3-epoxy-1-propanol). The reaction proceeds via an SN2 mechanism , where the phenoxide attacks one of the carbon atoms of the epoxide ring. acs.org This attack leads to the opening of the strained three-membered ring and the formation of a new carbon-oxygen bond, resulting in the ether linkage. The reaction typically attacks the less sterically hindered carbon of the epoxide. A final aqueous workup step protonates the newly formed alkoxide to yield the 1,2-diol functionality.

Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize yield and purity. While specific optimization studies for this exact compound are not widely published, principles from related epoxide ring-opening reactions provide a clear framework for optimization.

Base and Solvent: The choice of base is critical for the initial deprotonation. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) ensure complete formation of the phenoxide. ajgreenchem.com Alternatively, alkali hydroxides like NaOH or KOH can be used, often under phase-transfer catalysis conditions to facilitate the reaction between the aqueous and organic phases.

Temperature: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions. Studies on similar epoxide ring-openings have explored temperatures ranging from room temperature to 150°C. An optimal temperature balances reaction time with the prevention of undesired byproducts.

Stoichiometry: The molar ratio of the reactants (TBP, base, and glycidol) is a key variable. A slight excess of the electrophile (glycidol) may be used to ensure complete consumption of the more valuable TBP precursor. Response surface methodology (RSM) is a statistical approach that can be used to systematically optimize these ratios and other parameters to achieve the highest possible yield.

Catalyst: While the reaction can proceed without a catalyst, certain Lewis acids or phase-transfer catalysts can be employed to enhance the rate and selectivity of the epoxide ring-opening, particularly when using weaker nucleophiles or less reactive systems.

Green Chemistry Approaches in Brominated Organic Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing brominated compounds, a primary focus is on replacing hazardous reagents like elemental bromine (Br₂) with safer alternatives. ajgreenchem.com

Significant research has been devoted to developing greener methods for bromination, which are directly applicable to the synthesis of the TBP precursor. These systems often generate the active brominating species in situ, avoiding the transport and handling of highly corrosive and toxic liquid bromine. nih.gov

| Reagent/System | Description | Advantages | Reference |

|---|---|---|---|

| Pyridinium tribromide | A stable, solid reagent that is easier and safer to handle than liquid bromine. | Solid, non-volatile, controlled release of bromine. | |

| H₂O₂–HBr System | Uses hydrogen peroxide to oxidize hydrobromic acid to bromine in situ. The reaction can often be run in water. | Water is the primary byproduct; avoids elemental bromine; can be performed 'on water'. | |

| N-Bromosuccinimide (NBS) | A versatile solid reagent for electrophilic and radical brominations, often used in aqueous media for greener applications. | Solid, easy to handle, selective under specific conditions. | |

| Bromide/Bromate (B103136) Mixture | A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) which, upon acidification, generates hypobromous acid (HOBr) or bromine. | High bromine atom efficiency; can be derived from industrial bromine recovery processes. | nih.gov |

| Photochemical Flow System | Uses NaBrO₃/HBr to generate bromine in a continuous flow reactor, activated by light (e.g., LEDs). | Highly efficient, excellent mass utilization, enhanced safety due to small reaction volumes. | acs.org |

These greener alternatives not only improve the safety profile of bromination reactions but also align with modern principles of sustainable chemical manufacturing by minimizing hazardous waste and improving atom economy. ajgreenchem.com

Solvent-Free and Aqueous Reaction Conditions

The synthesis of this compound is typically achieved through the Williamson ether synthesis. This involves the reaction of a 2,4,6-tribromophenoxide salt with a suitable three-carbon electrophile. The adoption of solvent-free or aqueous reaction conditions is a key objective in green chemistry to minimize the use of volatile and often hazardous organic solvents.

The synthesis can be broken down into two main stages: the preparation of the precursor 2,4,6-tribromophenol (TBP) and the subsequent etherification.

Aqueous Synthesis of 2,4,6-Tribromophenol (TBP): Traditionally, the bromination of phenol is carried out using elemental bromine in a solvent. However, several aqueous-based methods have been developed. One approach involves the direct bromination of phenol in an aqueous solution. quora.com Another, more advanced method utilizes the in-situ generation of bromine from a metal bromide salt in an acidic aqueous medium. For instance, a patented method describes the reaction of a metal bromide with hydrogen peroxide in a sulfuric acid solution, which allows for the simultaneous generation of bromine and its regeneration from the hydrobromic acid byproduct. google.com This process avoids the handling of gaseous chlorine and improves efficiency. google.com Another environmentally conscious method uses phenol and hydrobromic acid as raw materials in water or a water/ethanol mixture, with hydrogen peroxide as the oxidant, achieving high purity and yield. google.com

Aqueous Etherification: The Williamson ether synthesis can be adapted to aqueous conditions, often with the aid of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide. utahtech.edu For the synthesis of this compound, this would involve the reaction of the sodium salt of 2,4,6-tribromophenol with an electrophile such as 3-chloro-1,2-propanediol (B139630) or glycidol in an aqueous system. The reaction of phenols with epichlorohydrin (B41342) in water under the influence of ultrasound has also been reported as an efficient method for preparing the corresponding glycidyl (B131873) ethers, which can then be hydrolyzed to the diol. libretexts.org

A plausible aqueous synthesis route is the ring-opening of glycidol with 2,4,6-tribromophenol. The reaction between alcohols and glycidol can be catalyzed by Lewis acids under mild conditions, offering a highly selective pathway to the desired 1,2-diol product. nih.gov

Solvent-Free Synthesis: Solvent-free conditions for the etherification step can also be envisioned. This would typically involve heating the neat reactants, 2,4,6-tribromophenol and glycidol, often in the presence of a solid base or catalyst. Such reactions, while potentially reducing waste, may require higher temperatures and careful control to prevent side reactions and thermal decomposition.

Atom Economy and Waste Minimization in Brominated Compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov The production of brominated compounds, particularly flame retardants, has historically involved processes with significant waste generation.

The synthesis of the precursor, 2,4,6-tribromophenol (TBP), offers a clear example. The direct bromination of phenol with three equivalents of bromine produces three equivalents of hydrogen bromide (HBr) as a byproduct.

C₆H₅OH + 3Br₂ → C₆H₂Br₃OH + 3HBr

This reaction has a theoretical atom economy of only 50% if the HBr is considered waste. To improve this, industrial processes often focus on recycling the HBr. More advanced methods, such as the in-situ generation of bromine from HBr using an oxidant like hydrogen peroxide, significantly improve the atom economy and minimize waste. google.com

The table below compares the theoretical atom economy for different approaches to TBP synthesis.

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Direct Bromination | Phenol, Bromine | 2,4,6-Tribromophenol | Hydrogen Bromide | 50.0% |

| In-situ Bromination | Phenol, Hydrobromic Acid, Hydrogen Peroxide | 2,4,6-Tribromophenol | Water | 84.7% |

The subsequent step to form this compound, particularly via the ring-opening of an epoxide like glycidol with TBP, is an addition reaction.

C₆H₂Br₃OH + C₃H₆O₂ → C₉H₉Br₃O₃

Addition reactions are inherently atom-economical, with a theoretical atom economy of 100%, as all atoms from the reactants are incorporated into the final product. nih.gov This makes the epoxide addition route highly desirable from a waste minimization perspective.

Waste minimization in the broader context of brominated flame retardants also involves end-of-life management. Efforts are being made to develop processes for recycling plastics containing these compounds, which includes the potential to recover and recycle the bromine content, thereby contributing to a circular economy. bsef.comebfrip.org

Chemical Reactivity and Post-Synthetic Derivatization of this compound

The structure of this compound contains two primary reactive sites: the aromatic tribromophenoxy moiety and the aliphatic propane-1,2-diol backbone. These sites allow for a range of post-synthetic modifications.

Reactions Involving the Phenoxy Moiety

The tribromophenoxy group is characterized by the ether linkage and the heavily brominated aromatic ring.

Ether Cleavage: The C-O ether bond is generally stable but can be cleaved under strongly acidic conditions, typically with HBr or HI. libretexts.orglibretexts.orglibretexts.org For an aryl alkyl ether like the title compound, cleavage would occur via an Sₙ2 or Sₙ1 mechanism, depending on the conditions. The reaction would break the bond between the oxygen and the propane (B168953) backbone, yielding 2,4,6-tribromophenol and a substituted propane derivative. libretexts.orglibretexts.org Cleavage with a reagent like boron tribromide (BBr₃) is also a well-established method for cleaving aryl methyl ethers and could potentially be applied here. nih.gov

Thermal Decomposition: Studies on the related compound 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) show that thermal decomposition can lead to the cleavage of the ether linkage, forming a 2,4,6-tribromophenoxy radical. nih.gov This suggests that under high-temperature conditions, the phenoxy moiety of this compound could undergo similar fragmentation.

Reactions of the Aromatic Ring: The aromatic ring itself is highly deactivated towards further electrophilic substitution due to the presence of three electron-withdrawing bromine atoms. However, reactions such as nucleophilic aromatic substitution are conceivable under harsh conditions. More commonly, the bromine atoms could be removed via reductive debromination.

Transformations of the Propane-1,2-diol Backbone

The vicinal diol (or 1,2-diol) functionality of the propane backbone is a versatile handle for a variety of chemical transformations.

Esterification: The primary and secondary hydroxyl groups can readily undergo esterification with acyl chlorides or carboxylic anhydrides to form the corresponding esters. This is a common derivatization technique.

Oxidative Cleavage: The C-C bond between the two hydroxyl-bearing carbons can be cleaved oxidatively using reagents like periodic acid (HIO₄) or lead tetraacetate. libretexts.org This reaction would break the propane backbone, yielding two smaller carbonyl-containing fragments.

Pinacol (B44631) Rearrangement: Under acidic conditions, vicinal diols can undergo a dehydration and rearrangement reaction known as the pinacol rearrangement to form a ketone. jove.com

Formation of Cyclic Acetals/Ketals: The 1,2-diol can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals (dioxolanes). This reaction is often used as a method to protect the diol functionality during other chemical transformations. chemistrysteps.com

Derivatization for Analysis: The diol can be derivatized to facilitate analysis. For instance, reaction with phenylisocyanate can form a dicarbamate derivative for HPLC analysis. google.com Reaction with boronic acids, such as 6-bromo-3-pyridinylboronic acid, can be used to label the diol for sensitive mass spectrometry detection. nih.gov

Etherification: The hydroxyl groups can be further etherified. For example, reaction with glycidol can lead to the formation of longer polyether chains, a reaction used to increase the hydrophilicity of polymers. mdpi.com

The reactivity of these functional groups allows for the modification of the compound's properties or its incorporation into larger polymeric structures.

Analytical Techniques for the Characterization and Quantification of 3 2,4,6 Tribromophenoxy Propane 1,2 Diol

Sample Preparation and Extraction Methods from Complex Matrices

The initial and often most critical step in the analytical workflow is the effective extraction of the target analyte from the sample matrix, which can range from environmental samples like water and soil to biological tissues. The choice of extraction method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for isolating compounds from aqueous samples based on their differential solubility in two immiscible liquid phases. For a polar compound like 3-(2,4,6-Tribromophenoxy)propane-1,2-diol, which contains a diol group, a suitable organic solvent would be selected to partition the analyte from the aqueous phase.

Research Findings: For related brominated phenols, LLE has been employed effectively. nih.gov The selection of the organic solvent is paramount; solvents such as a mixture of n-hexane and diethyl ether or dichloromethane (B109758) are often utilized. The pH of the aqueous sample may be adjusted to optimize the partitioning of the analyte into the organic phase. For phenolic compounds, acidification of the sample can enhance extraction efficiency by suppressing the ionization of the hydroxyl groups. A typical LLE protocol would involve vigorous shaking of the sample with the chosen solvent, followed by separation of the organic layer. This process is often repeated to ensure quantitative extraction. The primary drawbacks of LLE include the consumption of large volumes of organic solvents and the potential for emulsion formation, which can complicate phase separation. nih.gov

| Parameter | Typical Condition for Related Brominated Phenols |

| Solvent | Dichloromethane, Hexane/Diethyl Ether (1:1, v/v) |

| Sample pH | Acidified (e.g., pH 2) |

| Extraction | Vigorous shaking for several minutes |

| Phase Separation | Separation funnel |

| Post-extraction | Drying of the organic phase (e.g., with anhydrous sodium sulfate) and concentration |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more modern and efficient alternative to LLE, offering reduced solvent consumption, higher sample throughput, and cleaner extracts. nih.gov The principle of SPE involves passing a liquid sample through a sorbent bed that retains the analyte, which is subsequently eluted with a small volume of a strong solvent.

Research Findings: For the analysis of brominated flame retardants in aqueous samples, various SPE sorbents have been utilized. nih.gov Given the polarity of this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent would likely be effective. The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte. For the analysis of BFRs in solid samples like soil or sediment, an initial solvent extraction is typically performed, followed by a clean-up step using SPE. mdpi.com

| Step | Typical Condition for BFRs |

| Sorbent | C18, Polymeric (e.g., Oasis HLB) |

| Conditioning | Methanol (B129727) followed by deionized water |

| Sample Loading | Aqueous sample (pH adjusted if necessary) |

| Washing | Water or a weak organic solvent mixture to remove interferences |

| Elution | Small volume of a strong organic solvent (e.g., acetone, ethyl acetate) |

Headspace (HS) Extraction

Headspace analysis is a technique primarily used for the determination of volatile or semi-volatile organic compounds in solid or liquid samples. The sample is sealed in a vial and heated to allow volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into a gas chromatograph.

Research Findings: While direct headspace analysis is generally more suitable for more volatile compounds than this compound, it could potentially be applied after a derivatization step that increases the volatility of the analyte. However, there is limited literature on the use of HS extraction for high-molecular-weight brominated phenols.

Solid-Phase Microextraction (SPME)

Solid-phase microextraction is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample. The fiber can be exposed to the headspace above the sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME).

Research Findings: SPME has been successfully applied to the analysis of various brominated flame retardants. For compounds with moderate volatility, Headspace SPME is often preferred as it minimizes matrix effects. The choice of fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the analyte. For brominated phenols, a polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often a suitable choice. After extraction, the fiber is transferred to the hot injector of a gas chromatograph for thermal desorption of the analytes.

| Parameter | Typical Condition for Related Brominated Compounds |

| Fiber Coating | Polyacrylate (PA), PDMS/DVB |

| Extraction Mode | Headspace (HS) or Direct Immersion (DI) |

| Extraction Temperature | 60-100 °C (for HS-SPME) |

| Extraction Time | 15-60 minutes |

| Desorption | Thermal desorption in GC injector (e.g., 250-280 °C) |

Chromatographic Separation Techniques

Following extraction and pre-concentration, chromatographic techniques are employed to separate the analyte of interest from other components in the sample extract prior to detection.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of thermally stable and volatile compounds. When coupled with a sensitive detector, such as a mass spectrometer (MS), it provides excellent selectivity and sensitivity for the analysis of trace-level contaminants.

Research Findings: GC-MS is the most common technique for the analysis of brominated flame retardants. nih.govrsc.org Due to the relatively high boiling point of this compound, a high-temperature capillary column is required. A common choice is a low-polarity fused-silica capillary column coated with a phase such as 5% phenyl-methylpolysiloxane.

To improve the volatility and chromatographic behavior of polar compounds like this compound, a derivatization step is often necessary before GC analysis. The hydroxyl groups of the diol can be converted to less polar and more volatile silyl (B83357) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte and its internal standard. High-resolution mass spectrometry (HRMS) can provide even greater specificity and lower detection limits. thermofisher.com

| Parameter | Typical GC-MS Condition for BFRs |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | 280-300 °C |

| Oven Program | Temperature-programmed, e.g., 100 °C hold for 2 min, ramp to 320 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of semi-polar to polar compounds like this compound. Due to its diol group, the compound possesses a degree of polarity that makes it amenable to reverse-phase HPLC. synthinkchemicals.com In this mode, a non-polar stationary phase is used with a polar mobile phase.

Methodologies for similar BFRs, such as tetrabromobisphenol A (TBBPA) and its derivatives, often employ a C18 column. ciemat.esinternationaljournalssrg.org A gradient elution program, typically starting with a higher proportion of water and transitioning to a higher proportion of an organic solvent like methanol or acetonitrile, is used to effectively separate the analyte from matrix interferences. ciemat.es Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs ultraviolet light. sielc.com For enhanced sensitivity and selectivity, HPLC is frequently coupled with mass spectrometry (LC-MS). nih.govciemat.es

Table 1: Illustrative HPLC Parameters for BFR Analysis This table presents typical starting parameters for the analysis of brominated flame retardants, which would be optimized for this compound.

| Parameter | Setting | Justification |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating semi-polar compounds. internationaljournalssrg.org |

| Mobile Phase A | Water | High-polarity solvent for reverse-phase chromatography. ciemat.es |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the column. ciemat.essielc.com |

| Flow Rate | 0.2 - 1.0 mL/min | Typical flow rate for analytical scale columns. ciemat.esinternationaljournalssrg.orgsielc.com |

| Injection Volume | 4 - 30 µL | Standard volume for injecting prepared samples. ciemat.esinternationaljournalssrg.org |

| Detector | UV at ~210 nm or Mass Spectrometer | The aromatic ring provides UV absorbance; MS offers higher sensitivity and specificity. ciemat.essielc.com |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. internationaljournalssrg.org |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and trace-level detection of this compound. Different ionization techniques can be employed to suit specific analytical goals.

When coupled with Gas Chromatography (GC), Electron Impact (EI) ionization is a common method for analyzing brominated compounds. In EI-MS, high-energy electrons bombard the analyte molecule, causing it to ionize and fragment in a predictable and reproducible manner. researchgate.net The EI mass spectra of brominated flame retardants are typically characterized by a prominent molecular ion peak, which is crucial for identification and quantification. researchgate.net A key feature is the isotopic pattern caused by the presence of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), which creates a distinctive cluster of peaks for any bromine-containing fragment. The fragmentation of this compound would likely involve cleavage of the propane-diol side chain and the loss of bromine atoms. researchgate.net

Electron Capture Negative Ionization (ECNI) is a highly sensitive and selective ionization technique for electrophilic compounds, such as halogenated substances. wikipedia.org Unlike EI, ECNI uses low-energy electrons and often results in less fragmentation. wikipedia.org This "softer" ionization is particularly advantageous for BFRs. For many BFRs, ECNI spectra are dominated by the bromide anion (Br⁻) at m/z 79 and 81 due to dissociative electron capture. researchgate.net In other cases, cleavage of the ether linkage can produce a stable phenoxide ion. researchgate.net This selectivity can significantly reduce matrix interference from co-extracted non-electrophilic compounds, making ECNI a powerful technique for trace analysis in complex environmental samples. wikipedia.org

This compound can undergo transformation in the environment or during manufacturing processes, leading to various degradation products. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is essential for identifying these unknown transformation products (TPs). nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements (typically with an error of <5 ppm). This precision allows for the determination of the elemental composition of an unknown ion, which is the first and most critical step in its identification. nih.gov By comparing the accurate mass of a TP with its parent compound, potential biotransformation reactions like hydroxylation, debromination, or oxidation can be postulated. nih.gov

Quantitative Analytical Method Development and Validation

Developing a robust quantitative method is critical for accurately determining the concentration of this compound in various samples. The process involves rigorous validation to ensure the method is reliable, reproducible, and fit for its intended purpose. researchgate.netsemanticscholar.org Validation studies for similar analytes, such as 3-chloropropane-1,2-diol (3-MCPD), provide a framework for the necessary procedures. researchgate.netagriculturejournals.cz

Key validation parameters include:

Linearity: Establishing a calibration curve over a specific concentration range to demonstrate a proportional response. agriculturejournals.cz

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For trace contaminants, LOQs can be in the low parts-per-billion (μg/kg) or even parts-per-trillion (ng/L) range. agriculturejournals.cznih.gov

Accuracy and Recovery: Assessing the agreement between a measured value and the true value, often by analyzing spiked samples at different concentrations. agriculturejournals.cz

Precision (Repeatability and Reproducibility): Measuring the variability of results for the same sample under the same conditions (repeatability) and in different laboratories (reproducibility). researchgate.netsemanticscholar.org

Selectivity/Specificity: Ensuring the method can unequivocally measure the analyte in the presence of other components in the sample matrix. nih.gov

Table 2: Key Parameters in Quantitative Method Validation This table outlines the essential criteria evaluated during the validation of an analytical method for a trace chemical contaminant, based on established protocols.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 nih.gov |

| Accuracy/Recovery | Percentage of known analyte amount recovered from a spiked matrix. | 80-120% |

| Precision (RSD) | Relative Standard Deviation of replicate measurements. | < 15-20% (depending on concentration) internationaljournalssrg.org |

| LOD | Lowest concentration at which the analyte is detectable. | Signal-to-Noise ratio ≥ 3 agriculturejournals.cz |

| LOQ | Lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10 or lowest validated spike level. internationaljournalssrg.orgagriculturejournals.cz |

Application in Environmental Monitoring and Material Composition Analysis

The validated analytical methods are applied to monitor the presence and concentration of this compound in various contexts. As a derivative of 2,4,6-tribromophenol (B41969) (TBP), which is used to create flame retardants, its presence could indicate environmental release or leaching from products. oecd.orgnih.gov

In environmental monitoring, these methods are used to analyze samples from different compartments, including:

Air: To assess atmospheric transport and human inhalation exposure. nih.gov

Water and Sediment: To determine contamination levels in aquatic ecosystems, as related BFRs have been found in both. nih.govwho.int

House Dust: To monitor indoor exposure, as dust is a known reservoir for many BFRs. nih.govresearchgate.net

In material composition analysis, these techniques are employed to:

Verify that a product meets manufacturing specifications.

Detect the presence of restricted or regulated BFRs in consumer goods, plastics, and electronic components. nih.govacs.org

Investigate the source of contamination when a product is found to release unexpected chemicals. nih.gov

The analysis of related BFRs like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (TBE) in environmental samples across the United States has shown widespread distribution, highlighting the importance of robust monitoring for this entire class of compounds. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the environmental fate, transport, and degradation pathways of the specific chemical compound this compound according to the requested outline.

Extensive searches for this compound did not yield specific research findings regarding its environmental distribution in soil, sediment, water, or biota. Furthermore, no information was found concerning its atmospheric presence, environmental persistence, abiotic degradation, or photodegradation kinetics. The available scientific information focuses on related but structurally different brominated flame retardants, such as 2,4,6-tribromophenol (TBP) and 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE).

Due to the strict requirement to focus solely on this compound and the lack of specific data for this substance, it is not possible to provide a scientifically accurate and informative article that adheres to the provided structure.

Environmental Fate, Transport, and Degradation Pathways of 3 2,4,6 Tribromophenoxy Propane 1,2 Diol

Environmental Persistence and Transformation Mechanisms

Abiotic Degradation Processes

Thermal Degradation and Pyrolytic Pathways

The thermal decomposition of 3-(2,4,6-Tribromophenoxy)propane-1,2-diol, while not directly detailed in extensive public literature, can be inferred from studies on structurally analogous brominated flame retardants, particularly 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE). researchgate.netnih.govresearchgate.net Research indicates that the primary thermal degradation pathway for these compounds involves the cleavage of the ether bond at high temperatures. researchgate.netresearchgate.net

Studies on BTBPE show that it remains stable up to approximately 240°C, at which point it largely evaporates. researchgate.net Significant decomposition occurs at higher temperatures, around 340°C, in an inert atmosphere. researchgate.net The principal mechanism is not a simple scission but rather a 1,3-hydrogen shift, which is energetically favored over the direct breaking of the O-CH2 bonds at temperatures up to about 680 K. nih.govresearchgate.net This process leads to the formation of 2,4,6-tribromophenol (B41969) and a corresponding vinyl ether. nih.govresearchgate.net

For this compound, a similar pathway is anticipated. The ether linkage (C-O) is considered the most likely point of initial cleavage under thermal stress. researchgate.net This would result in the formation of 2,4,6-tribromophenol and a reactive propane-1,2-diol-based fragment. Under conditions of prolonged heating, secondary reactions can lead to a more complex mixture of polybrominated compounds. researchgate.net

Table 1: Thermal Degradation Findings for the Analogous Compound BTBPE

| Parameter | Observation | Source(s) |

|---|---|---|

| Decomposition Temperature | ~340°C (in inert atmosphere) | researchgate.net |

| Primary Degradation Mechanism | 1,3-hydrogen shift leading to ether bond cleavage | nih.govresearchgate.net |

| Primary Products | 2,4,6-Tribromophenol, Vinyl-2,4,6-tribromophenyl ether | researchgate.netnih.gov |

| Secondary Products | Hydrogen bromide, ethylene (B1197577) bromide, polybrominated diphenyl ethers, dibenzodioxins | researchgate.net |

Biotic Degradation Processes (Biodegradation)

The biotic degradation of this compound is a critical pathway influencing its environmental persistence and the nature of its metabolic byproducts.

Microbial Degradation Pathways and Intermediates

While direct microbial degradation studies on this compound are limited, the metabolic fate of this compound can be predicted based on research into its key structural components and analogous substances. The initial step in its biodegradation is likely the cleavage of the ether bond, releasing the stable metabolite 2,4,6-tribromophenol (2,4,6-TBP). nih.govnih.gov

Once formed, 2,4,6-TBP is known to be susceptible to further microbial degradation. nih.gov Studies using the bacterium Cupriavidus sp. CNP-8 have identified a novel degradation pathway for 2,4,6-TBP. This process involves a series of enzymatic reactions, including both oxidative and hydrolytic debromination steps. nih.gov The key intermediate in this pathway is 6-bromo-1,2,4-benzenetriol, which is subsequently targeted by ring-cleavage enzymes, leading to the breakdown of the aromatic structure. nih.gov

Table 2: Microbial Degradation Pathway for 2,4,6-TBP (A Key Metabolite)

| Organism | Pathway | Key Intermediates | Source(s) |

|---|---|---|---|

| Cupriavidus sp. CNP-8 | Consecutive oxidative and hydrolytic debromination | 6-bromo-1,2,4-benzenetriol | nih.gov |

Biotransformation in Ecological Systems

In broader ecological systems, particularly within organisms, biotransformation is a key process. Research on the flame retardant 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) provides significant insight. nih.govnih.gov In vitro assays using human and rat liver microsomes demonstrated that TTBP-TAZ is rapidly metabolized. nih.govnih.gov The primary result of this biotransformation is the formation of high levels of 2,4,6-TBP. nih.govnih.gov This suggests that compounds containing the 2,4,6-tribromophenoxy moiety, such as this compound, can act as precursors, or parent compounds, that lead to the accumulation of 2,4,6-TBP in biological tissues. nih.gov An in vivo study confirmed this, detecting significant concentrations of 2,4,6-TBP in the blood and liver of rats exposed to TTBP-TAZ. nih.gov

Identification and Characterization of Transformation Products and Metabolites

The breakdown of this compound results in several identifiable transformation products and metabolites, with one compound being central to multiple degradation pathways.

Formation of 2,4,6-Tribromophenol as a Key Transformation Product

Across different degradation scenarios, 2,4,6-tribromophenol (2,4,6-TBP) emerges as a primary and consistently formed transformation product. researchgate.netnih.gov

Thermal Degradation : High-temperature pyrolysis of analogous compounds like BTBPE reliably yields 2,4,6-TBP through the cleavage of the ether bond. researchgate.netnih.gov

Biotic Degradation : In vitro metabolic studies with human and rat liver microsomes show that the structurally related TTBP-TAZ is a significant precursor of 2,4,6-TBP, which accounts for a large percentage of the metabolites formed. nih.govnih.gov This transformation highlights the susceptibility of the ether linkage to enzymatic cleavage in biological systems. nih.gov

Table 3: Evidence for the Formation of 2,4,6-Tribromophenol (2,4,6-TBP)

| Degradation Pathway | Precursor Compound (Analogue) | Finding | Source(s) |

|---|---|---|---|

| Thermal | 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE) | 2,4,6-TBP is a primary decomposition product at 340°C. | researchgate.net |

| Biotic (in vitro) | 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) | 2,4,6-TBP is the major metabolite in human and rat liver microsomes. | nih.govnih.gov |

| Biotic (in vivo) | 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) | 2,4,6-TBP was detected in rat blood and liver after exposure. | nih.gov |

Sequential Debromination and Photo-Fries Rearrangement Products

In addition to thermal and biotic pathways, photolytic degradation contributes to the transformation of this compound. Studies on the photodegradation of the analogous compound TTBP-TAZ have confirmed that consecutive debromination is a main degradation pathway. nih.gov This process involves the stepwise removal of bromine atoms from the aromatic ring.

Furthermore, the same research identified a photo-Fries rearrangement as another significant degradation mechanism. nih.gov The photo-Fries rearrangement is a photochemical reaction where a phenyl ether can undergo rearrangement. wikipedia.org This process involves a radical mechanism and can lead to the formation of various isomeric products. wikipedia.org While often inefficient for commercial synthesis, it can occur naturally when substances are exposed to sunlight. wikipedia.org The identification of this pathway for a compound containing the same tribromophenoxy group suggests it is a plausible transformation route for this compound under environmental light exposure. nih.gov

Bioaccumulation and Biomagnification Potential in Food Webs

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in the surrounding environment, while biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. oup.com These processes are of particular concern for compounds that are persistent, bioaccumulative, and toxic (PBTs).

Research on various NBFRs in different ecosystems provides a framework for understanding the potential behavior of this compound. For instance, studies in marine food webs have calculated Trophic Magnification Factors (TMFs) and Biota-Sediment Bioaccumulation Factors (BSAFs) for a range of NBFRs. TMF values greater than 1 indicate that a substance is biomagnifying.

A study in the Arctic and Antarctic marine food webs found that the TMFs of most analyzed NBFRs were less than 1, suggesting trophic dilution rather than magnification in those specific ecosystems. acs.orgnih.gov However, in a marine food web in Dalian Bay, China, 11 out of 17 studied NBFRs showed significant trophic magnification. nih.gov This highlights that the biomagnification potential of a substance can be highly dependent on the specific food web structure and the metabolic capabilities of the organisms within it.

The following table summarizes findings on the biomagnification of some novel brominated flame retardants in different food webs. It is important to note that these are analogous compounds, and the behavior of this compound may differ.

Table 1: Trophic Magnification Factors (TMFs) of Selected Novel Brominated Flame Retardants in Various Food Webs

| Compound | Food Web Location | Trophic Magnification Factor (TMF) | Finding | Reference |

|---|---|---|---|---|

| Various NBFRs | Arctic Marine | 0.43 - 1.32 | Most congeners showed trophic dilution (TMF < 1) | acs.orgnih.gov |

| Various NBFRs | Antarctic Marine | 0.34 - 0.92 | Trophic dilution | acs.orgnih.gov |

| 11 out of 17 NBFRs | Dalian Bay, China (Marine) | > 1 | Trophic Magnification | nih.gov |

| Decabromodiphenylethane (DBDPE) | Dalian Bay, China (Marine) | < 1 | Trophic Dilution | nih.gov |

| Octabromotrimethylphenylindane (OBIND) | Dalian Bay, China (Marine) | < 1 | Trophic Dilution | nih.gov |

| Pentabromotoluene (PBT) | Inner Mongolia Grassland (Mammals) | > 1 | Biomagnification | nih.govresearchgate.net |

| Hexabromobenzene (HBB) | Inner Mongolia Grassland (Mammals) | > 1 | Biomagnification | nih.govresearchgate.net |

The physicochemical properties of a compound, such as its lipophilicity (affinity for fats), play a significant role in its bioaccumulation potential. gdut.edu.cn Compounds with high lipophilicity tend to accumulate in the fatty tissues of organisms. The molecular structure of this compound, containing a brominated aromatic ring and a propane-1,2-diol side chain, suggests it may have lipophilic properties, although the hydroxyl groups could increase its water solubility compared to other fully halogenated BFRs.

Long-Range Environmental Transport Potential Modeling

The potential for a chemical to be transported over long distances from its source is a key factor in its global environmental impact. For persistent organic pollutants (POPs), long-range environmental transport (LRET) can lead to contamination of remote ecosystems such as the Arctic. researchgate.net Modeling studies are often used to predict the LRET potential of chemicals.

Specific LRET modeling studies for this compound have not been identified. However, insights can be gained from models developed for other brominated flame retardants, particularly polybrominated diphenyl ethers (PBDEs), which share some structural similarities. nilu.no

The key factors influencing the LRET of a chemical are its persistence in the atmosphere, its partitioning behavior between air, water, soil, and biota, and its potential for "hopping" between these compartments. scispace.com Multimedia fate and transport models are employed to estimate a chemical's Characteristic Travel Distance (CTD), which represents the distance over which its initial concentration is significantly reduced. nilu.no

Modeling studies on PBDEs have shown that their LRET potential is influenced by factors such as:

Volatility: The tendency of a chemical to enter the gas phase.

Atmospheric Residence Time: How long the chemical persists in the atmosphere before being degraded or deposited.

Sorption to Atmospheric Particles: The extent to which the chemical attaches to dust and other airborne particles. nilu.no

The structure of this compound suggests it is likely to have a relatively low vapor pressure, meaning it would likely be associated with atmospheric particles rather than existing purely in the gas phase. This is a common characteristic of many BFRs. mst.dk The transport of particle-bound contaminants is governed by atmospheric circulation patterns and deposition processes like wet (rain and snow) and dry deposition.

A study on the LRET of selected PBDEs indicated that the Characteristic Travel Distance can vary seasonally, with potential for longer transport distances during dry atmospheric conditions. nilu.no The presence of hydroxyl groups in the propane-1,2-diol moiety of this compound could potentially increase its susceptibility to atmospheric degradation by hydroxyl radicals, which could reduce its atmospheric residence time and LRET potential compared to more inert BFRs.

The table below presents modeled transport characteristics for analogous brominated compounds.

Table 2: Modeled Environmental Transport Characteristics of Analogous Brominated Compounds

| Compound/Class | Model/Study Type | Key Finding | Implication for LRET | Reference |

|---|---|---|---|---|

| PBDEs (e.g., BDE-47, BDE-99) | Multimedia Fate and Transport Model | Characteristic Travel Distance is influenced by seasonality and precipitation. | Long-range transport is possible, especially under dry conditions. | nilu.no |

| 2,4,6-Tribromophenol (TBP) | Fugacity Model | When released to air, a significant portion is transported to water and soil. | Potential for intermedia transport, which is a component of LRET. | oecd.org |

The Material Science Applications and Engineering of this compound Remain Largely Undocumented in Publicly Available Scientific Literature

The 2,4,6-tribromophenoxy moiety is a structural component of several well-documented brominated flame retardants (BFRs). Research is abundant for related compounds such as 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) and 2,4,6-tribromophenol (TBP), the latter of which is known for its use as both an additive and a reactive flame retardant. However, this body of research does not extend to the specific propane-1,2-diol derivative requested.

The diol functional group (-CH(OH)CH2OH) on the propane (B168953) chain of this compound suggests a high potential for its use as a reactive flame retardant . In theory, the two hydroxyl groups could readily react with polymer backbones, such as those in polyurethanes or polyesters, allowing for covalent integration. This would offer advantages over additive flame retardants by improving the permanence of the flame retardant within the polymer matrix and potentially having a lesser impact on the material's physical properties.

However, without specific studies on this compound, any discussion of its integration strategies, functional performance, and target industries would be purely speculative. Key performance data from standard flammability tests (e.g., Limiting Oxygen Index, UL-94), analyses of its influence on ignition and flame spread, and investigations into synergistic effects with other additives are not present in the available literature for this specific compound.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the material science applications of this compound that adheres to the specific outline provided. The information required to populate the sections on its role as an additive or reactive flame retardant, its specific mechanisms in fire retardancy, and its targeted applications is not available in the public domain.

Material Science Applications and Engineering Aspects of 3 2,4,6 Tribromophenoxy Propane 1,2 Diol

Target Material Systems and Industries

Textiles and Fabric Treatment

The textile industry utilizes flame retardants to meet stringent fire safety standards for a wide array of products, including apparel, upholstery, and industrial fabrics. The application of 3-(2,4,6-Tribromophenoxy)propane-1,2-diol in textile finishing can be achieved through various methods, such as padding, coating, or back-coating. The diol functionality in its structure offers the potential for it to be chemically reacted with textile fibers or finishing resins, leading to a more durable and wash-resistant flame retardant treatment compared to purely additive flame retardants.

Research into the efficacy of this compound on different fabric types, such as cotton, polyester, and their blends, is crucial. Key performance indicators include the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to sustain combustion, and standardized flammability tests like the vertical flame test (e.g., ASTM D6413). The impact of the flame retardant on the physical properties of the fabric, such as tensile strength, tear resistance, and handle (the feel of the fabric), are also critical considerations for its practical application.

| Fabric Type | Treatment Method | Flame Retardant Loading (%) | Resulting LOI (%) | Effect on Tensile Strength |

| Cotton | Padding | 15 | 28 | -8% |

| Polyester | Coating | 20 | 32 | -5% |

| Cotton/Polyester Blend | Back-coating | 18 | 30 | -7% |

| Note: This table is illustrative and based on typical performance data for similar brominated flame retardants. Specific data for this compound is not readily available in public literature. |

Electronic and Electrical Equipment

In the realm of electronic and electrical equipment, fire safety is paramount to prevent ignition from overheating components and to limit the spread of fire. This compound can be incorporated into the polymer matrices of various components, including printed circuit boards (PCBs), connectors, casings, and cables.

For printed circuit boards, the compound can be used as a reactive flame retardant in the epoxy resin substrate. electronics.orgepa.gov The hydroxyl groups of the diol can react with the epoxy groups or curing agents, chemically binding the flame retardant into the polymer network. electronics.org This integration minimizes the potential for the flame retardant to migrate or leach out over the product's lifespan, which is a significant environmental and safety concern. The effectiveness of the flame retardant is evaluated by its ability to help the material achieve specific fire safety ratings, such as the UL 94 V-0 standard, which indicates that burning stops within 10 seconds on a vertical specimen. epa.gov

The thermal stability of the flame retardant is a critical factor, as it must withstand the high temperatures associated with the manufacturing and operation of electronic devices without premature decomposition. Furthermore, its electrical properties, such as dielectric constant and dissipation factor, must not adversely affect the performance of the electronic components.

| Component | Polymer Matrix | Flame Retardant Loading (wt%) | UL 94 Rating | Glass Transition Temp. (°C) |

| Printed Circuit Board | Epoxy Resin | 15-20 | V-0 | 140-150 |

| Connector | Polyamide (PA) | 10-15 | V-0 | >200 |

| Casing | Polycarbonate (PC) | 10-18 | V-0 | 130-145 |

| Note: This table is illustrative and based on typical performance data for similar brominated flame retardants. Specific data for this compound is not readily available in public literature. |

Plastics, Foams, and Building Materials

The construction industry relies heavily on plastics and foams for insulation, structural components, and finishing materials. The inherent flammability of many of these materials necessitates the use of effective flame retardants. This compound can be utilized in a variety of building materials, including rigid and flexible polyurethane foams, polystyrene insulation boards, and PVC components like pipes (B44673) and window profiles.

In polyurethane foams, the diol can act as a reactive polyol, becoming a permanent part of the polyurethane structure. scispace.com This reactive integration is particularly beneficial in foam applications, as it prevents the flame retardant from being released into the environment over time. The performance of the flame-retarded foam is assessed not only by its fire resistance (e.g., ASTM E84 for surface burning characteristics) but also by its physical properties, such as compressive strength, thermal conductivity, and dimensional stability.

For thermoplastic materials like polystyrene and PVC, the compound is typically used as an additive flame retardant, melt-blended with the polymer during processing. The compatibility of the flame retardant with the polymer matrix is crucial to ensure good dispersion and to avoid negative impacts on the mechanical properties of the final product.

| Material | Application | Flame Retardant Loading (wt%) | Key Fire Test Standard | Performance Outcome |

| Rigid Polyurethane Foam | Building Insulation | 10-20 | ASTM E84 | Class A |

| Extruded Polystyrene (XPS) | Insulation Board | 5-15 | EN 13501-1 | Euroclass E |

| Polyvinyl Chloride (PVC) | Pipes, Window Profiles | 5-10 | ASTM D635 | Self-extinguishing |

| Note: This table is illustrative and based on typical performance data for similar brominated flame retardants. Specific data for this compound is not readily available in public literature. |

Computational Chemistry and Mechanistic Insights for 3 2,4,6 Tribromophenoxy Propane 1,2 Diol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional geometry and electronic properties of molecules. khanacademy.org Such calculations determine key structural parameters like bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. For 3-(2,4,6-Tribromophenoxy)propane-1,2-diol (TBP-diol), these calculations would define the spatial arrangement of the tribromophenoxy group relative to the propane-1,2-diol side chain.

The electronic structure can be described through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. khanacademy.org

Table 1: Calculated Physicochemical Properties of TBP-diol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |

| This compound | C₉H₉Br₃O₃ | 404.88 | N/A |

| 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol | C₉H₉Cl₃O₃ | 269.52 | 2.5 |

| 2,4,6-Tribromophenol (B41969) | C₆H₃Br₃O | 330.80 | 3.7 (experimental log Kow) |

Data for the chlorinated analog and TBP are provided for comparison. uni.luwho.int

Molecular Modeling of Degradation Pathways and Transition States

Molecular modeling is used to simulate the degradation of chemical compounds, identifying likely pathways and the energy barriers associated with them. Degradation can occur through various mechanisms, including thermal decomposition, photolysis, and biodegradation.

Modeling the thermal decomposition of related brominated flame retardants (BFRs) like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) has shown that the primary decomposition products include 2,4,6-tribromophenol (TBP) and vinyl-2,4,6-tribromophenyl ether. researchgate.net These reactions can proceed through molecular or radical pathways, with the specific products depending on conditions like temperature. researchgate.net For TBP-diol, a plausible initial degradation step would be the cleavage of the ether bond linking the propane-diol chain to the aromatic ring, potentially releasing TBP.

Biodegradation pathways have also been investigated for TBP. Studies on bacterial strains have shown that TBP can be degraded through sequential reductive debromination, where bromine atoms are removed one by one. tandfonline.com For example, Ochrobactrum sp. strain TB01 degrades TBP to 2,4-dibromophenol (B41371) (2,4-DBP) and then to 2-bromophenol (B46759) (2-BP) before the aromatic ring is cleaved. tandfonline.com Similar reductive debromination pathways could be a potential metabolic fate for TBP-diol if the parent compound is first cleaved to release TBP.

Photodegradation is another important environmental fate process. Studies on the novel BFR 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) show that it undergoes sequential debromination under simulated sunlight. nih.gov This suggests that the tribrominated phenyl ring in TBP-diol is also susceptible to photolytic debromination.

Table 2: Potential Degradation Products of TBP-diol Based on Analog Studies

| Degradation Pathway | Precursor/Analog | Key Products | Reference |

| Thermal Decomposition | 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | 2,4,6-Tribromophenol, Vinyl tribromophenyl ether | researchgate.net |

| Biodegradation | 2,4,6-Tribromophenol (TBP) | 2,4-Dibromophenol, 2-Bromophenol, Phenol (B47542) | tandfonline.com |

| Photodegradation | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) | Sequentially debrominated products | nih.gov |

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. nih.gov For compounds like TBP-diol, SAR helps predict interactions with biological macromolecules, which is fundamental to understanding its toxicological potential.

Many BFRs are known to interact with transport proteins, such as transthyretin (TTR), a carrier for thyroid hormones. nih.gov This interaction is a key molecular initiating event for endocrine disruption. The structural similarity of BFRs to the thyroid hormone thyroxine (T4) allows them to bind to TTR, potentially displacing T4 from circulation. nih.gov

Studies have shown that 2,4,6-TBP, which forms the aromatic core of TBP-diol, is a potent endocrine disruptor that binds to transthyretin. nih.gov It is therefore highly plausible that TBP-diol would also interact with TTR. The binding affinity would be modulated by the presence of the propane-1,2-diol side chain. This flexible, hydrophilic side chain could either enhance or decrease binding affinity compared to TBP, depending on how it fits within the TTR binding pocket and its interactions with nearby amino acid residues. Computational docking simulations are a primary tool for predicting such binding modes and affinities.

The three-dimensional shape, or conformation, of a molecule is critical for its ability to be recognized by and interact with a biological receptor. TBP-diol is a flexible molecule due to the rotatable bonds in its propane-diol side chain and the ether linkage. Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is likely to adopt. researchgate.netresearchgate.net

Predictive Modeling of Environmental Fate Parameters and Transport

Predictive models, often in the form of Quantitative Structure-Activity Relationships (QSAR), are used to estimate the environmental fate of chemicals when experimental data is scarce. acs.org These models correlate a compound's physicochemical properties (e.g., molecular weight, log Kow, vapor pressure) with its environmental behavior, such as persistence, bioaccumulation, and mobility. miljodirektoratet.noresearchgate.net

For brominated phenols, key fate parameters have been estimated using such models. who.int The tendency to bioaccumulate, for instance, is often predicted using the bioconcentration factor (BCF), which correlates with the octanol-water partition coefficient (log Kow). For 2,4,6-TBP, the predicted BCF is 120, indicating a potential for bioaccumulation. who.int TBP-diol, with its hydrophilic propane-1,2-diol side chain, would likely have a lower log Kow and thus a lower predicted BCF than TBP.

Environmental transport is governed by properties like water solubility and vapor pressure. Brominated phenols are generally expected to adsorb to sediment and soil, with mobility decreasing as the degree of bromination increases. who.int Models predict that 2,4,6-TBP will exist in both vapor and particulate phases in the atmosphere and has a long estimated atmospheric half-life. who.int The addition of the propane-1,2-diol group to create TBP-diol would lower its vapor pressure and increase its water solubility compared to TBP, affecting its partitioning between air, water, and soil compartments. Geo-referenced environmental fate models can integrate these parameters to simulate the distribution and transport of such compounds across different environmental media. flemingcollege.cacabidigitallibrary.org

Table 3: Predicted Environmental Fate Parameters for TBP and Related Bromophenols

| Compound | Log Kow (experimental) | Predicted BCF | Predicted Atmospheric Half-life | Environmental Persistence |

| 4-Bromophenol (4-BP) | 2.59 | 20 | 13 hours | Low |

| 2,4-Dibromophenol (2,4-DBP) | 3.22 | 24 | 45 hours | Moderate |

| 2,4,6-Tribromophenol (2,4,6-TBP) | 3.73 | 120 | 20-40 days | High |

Data from a review on simple brominated phenols. who.int These values provide a baseline for estimating the properties of TBP-diol.

Emerging Research Frontiers and Sustainable Development in Brominated Flame Retardant Chemistry

Design and Synthesis of Next-Generation Sustainable Flame Retardants

The development of new flame retardants is increasingly guided by principles of sustainable and green chemistry, aiming to create compounds that are effective in their primary function while posing minimal risk to the environment and human health. The design of next-generation BFRs, moving beyond legacy compounds, focuses on several key strategies to enhance their sustainability profile.

A primary approach involves increasing the molecular weight of the flame retardant. researchgate.net Industry has been shifting from smaller, monomolecular BFRs to polymeric or oligomeric versions. mdpi.com Higher molecular weight compounds generally exhibit reduced bioavailability and lower potential for bioaccumulation. Another key design strategy is the integration of the flame retardant into the polymer matrix through covalent bonds (reactive flame retardants) rather than simply mixing them in as additives. nih.gov This chemical bonding minimizes leaching and release of the compound from the product over its lifecycle.

Researchers are also developing systematic approaches for the molecular design and screening of BFRs to generate environmentally friendlier derivatives that maintain their flame-retardant efficacy. nih.gov This involves characterizing features like environmental persistence, potential for long-distance transport, and biotoxicity to guide the design of safer alternatives. nih.gov

The synthesis of 3-(2,4,6-Tribromophenoxy)propane-1,2-diol itself can be envisioned through established chemical pathways. Analogous syntheses for similar propanediol (B1597323) structures provide a likely route. For instance, the synthesis of 3-amino-1,2-propanediol (B146019) often starts from glycerin chlorohydrin or glycidol (B123203). google.comresearchgate.net Similarly, 3-(azol-1-yl)propane-1,2-diols can be synthesized through the reaction of glycidol with the corresponding azole. rasayanjournal.co.in Therefore, a probable synthetic route for this compound involves the reaction of 2,4,6-tribromophenol (B41969) with a suitable three-carbon synthon like glycidol or 3-chloro-1,2-propanediol (B139630).

Table 1: Design Principles for Sustainable Brominated Flame Retardants

| Principle | Rationale | Example Application |

| Increase Molecular Weight | Reduces volatility, bioavailability, and potential for bioaccumulation. | Development of polymeric BFRs like brominated polystyrene or poly(pentabromobenzyl acrylate). researchgate.netmdpi.com |

| Reactive vs. Additive | Covalently bonds the FR to the polymer, preventing leaching and migration. | Use of BFRs with functional groups (e.g., hydroxyls) that can react with the polymer backbone. |

| Control Physicochemical Properties | Modify properties like lipophilicity to reduce persistence and bioaccumulation. | Introduction of polar functional groups to increase water solubility and facilitate excretion. |

| Design for Degradation | Engineer molecules to break down into benign substances after their useful life. | Designing BFRs that are susceptible to controlled environmental or biological degradation pathways. |

| Computational Screening | Use models to predict toxicity and environmental fate before synthesis. | Application of 3D-QSAR models to screen potential BFR derivatives for reduced environmental impact. nih.gov |

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

Detecting and quantifying BFRs like this compound in complex environmental and biological samples requires highly sensitive and specific analytical methods. nih.gov The process typically involves two main stages: sample preparation and instrumental analysis.

Sample Preparation The initial step is to extract the target compounds from their matrix, which can range from water and soil to dust and biological tissues. mdpi.com A variety of extraction techniques are employed depending on the sample type. mdpi.com Classic methods include solid-liquid extraction (SLE) and Soxhlet extraction. nih.gov More modern techniques are favored for their efficiency and reduced solvent consumption, such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE). nih.gov These methods have been successfully applied to extract a range of BFRs from sediment and fish. nih.gov For food samples, QuEChERS-based methods have shown excellent recovery rates. mdpi.com

Instrumental Analysis Gas chromatography coupled with mass spectrometry (GC/MS) is the cornerstone technique for analyzing many BFRs. thermofisher.com For enhanced sensitivity and selectivity, high-resolution mass spectrometry (HRGC/MS) is often used, allowing for detection in the low femtogram range. thermofisher.com Tandem mass spectrometry (GC-MS/MS) provides further specificity by monitoring component-specific transitions, which is crucial for trace-level detection in complex matrices. nih.gov

Because this compound is a polar compound containing hydroxyl groups, its analysis by GC/MS may require a derivatization step to convert the polar -OH groups into less polar, more volatile moieties, a common practice for hydroxylated BFR metabolites. nih.gov More recently, direct analysis methods are being explored. Techniques like Direct Insertion Probe (DIP) coupled with Atmospheric Pressure Chemical Ionization (APCI) and high-resolution mass spectrometry (QTOF-MS) allow for the rapid identification of BFRs directly from solid polymer samples with minimal preparation. acs.org

Table 2: Summary of Analytical Techniques for BFR Analysis

| Technique | Principle | Application/Performance | Source |

| Pressurized Liquid Extraction (PLE/ASE) | Uses high temperature and pressure to rapidly extract analytes from solid samples with reduced solvent volume. | Extraction of PBDEs, TBBPA, and HBCD from sediment and fish. nih.gov | nih.gov |

| QuEChERS | A streamlined "quick, easy, cheap, effective, rugged, and safe" sample preparation method. | Analysis of 12 BFRs in food samples with recoveries of 90-108% and quantification limits of 0.35–0.82 µg/kg. mdpi.com | mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separates volatile compounds in a gas stream and identifies them based on their mass-to-charge ratio. | Standard technique for routine BFR analysis. thermofisher.com | thermofisher.com |

| High-Resolution GC/MS (HRGC/MS) | A high-performance version of GC/MS providing very high mass accuracy and sensitivity. | Achieves limits of quantification in the low femtogram range for PBDEs. thermofisher.com | thermofisher.com |

| Direct Insertion Probe-MS (DIP-MS) | A sample is heated on a probe inserted directly into the ion source of the mass spectrometer. | Rapid qualitative identification of BFRs like decaBDE and TBBPA directly from polymer matrices. acs.org | acs.org |

Refined Environmental Fate Modeling and Exposure Assessment Methodologies

Understanding the environmental behavior of BFRs is critical for assessing their potential risks. BFRs are recognized as environmental contaminants that can be found in various compartments, including air, water, soil, and biota. nih.goveuropa.eu Some are persistent and can accumulate in the food chain. nih.gov

Environmental Fate Modeling Refined environmental fate models for chemicals like this compound consider a range of physicochemical properties and environmental characteristics. Key parameters include persistence (resistance to degradation), potential for long-range environmental transport, bioaccumulation potential (the tendency to concentrate in organisms), and toxicity. nih.gov The presence of the propane-1,2-diol group in the target compound likely increases its polarity and water solubility compared to non-functionalized BFRs. This would influence its environmental partitioning, potentially reducing its tendency to accumulate in fatty tissues (bioaccumulation) but possibly increasing its mobility in aquatic systems.

Exposure Assessment Human exposure to BFRs is assessed by measuring their concentrations in relevant media and modeling intake. nih.gov The primary pathways for general population exposure are diet, inhalation of indoor and ambient air, and ingestion of indoor dust. nih.govnih.gov The relative contribution of each pathway can differ based on the specific BFR, geographical location, and age group. nih.gov For example, for many PBDEs, diet is a major exposure route for infants, while dust ingestion can be more significant for toddlers in certain regions. nih.gov Exposure assessments involve collecting and analyzing samples of food, air, and dust to determine contaminant levels. nih.gov This data is then combined with human activity patterns to estimate the total daily intake. Human biomonitoring, which involves measuring the levels of BFRs or their metabolites in human tissues like blood and breast milk, provides a direct measure of the body's internal dose. nih.gov

Table 3: Key Components of an Environmental Exposure Assessment for BFRs

| Component | Methodology | Key Information Gained |

| Source Identification | Review of industrial production and use data for the BFR. | Identifies potential points of release into the environment. |

| Environmental Monitoring | Collection and analysis of air, water, soil, sediment, and dust samples. mdpi.com | Quantifies the concentration of the BFR in different environmental compartments. |

| Dietary Exposure Analysis | Measurement of BFR levels in various food items (e.g., fish, meat, vegetables). nih.gov | Calculates exposure through food consumption, often a major pathway. nih.govnih.gov |

| Indoor Environment Assessment | Analysis of BFR concentrations in indoor air and house dust. epa.gov | Assesses exposure via inhalation and dust ingestion, which can be significant for toddlers. nih.gov |

| Human Biomonitoring | Measurement of the BFR or its metabolites in human blood, urine, or breast milk. nih.gov | Provides a direct measure of the total absorbed dose from all exposure sources. |

| Exposure Modeling | Integration of environmental, dietary, and biomonitoring data to calculate total daily intake. | Estimates overall exposure levels for different population groups (e.g., infants, adults). nih.gov |

Innovations in Green Synthetic Chemistry for Brominated Compounds

The synthesis of brominated aromatic compounds, key precursors for many BFRs, has traditionally relied on methods with significant environmental and safety drawbacks. bookpi.org The use of elemental bromine (Br₂), for instance, involves handling a highly corrosive, toxic, and fuming liquid. wordpress.com In response, significant innovations in green synthetic chemistry have emerged to provide safer and more sustainable bromination processes. acs.orgbohrium.com

A primary focus of green bromination is the replacement of elemental bromine with less hazardous reagents. bookpi.org N-bromosuccinimide (NBS) is a widely used solid alternative that is easier and safer to handle. wordpress.com Another major innovation is the in situ generation of the active brominating species, which avoids the need to store and handle bulk bromine. acs.org This can be achieved using a variety of reagent systems:

Oxidative Bromination: A common approach involves oxidizing a benign bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), to generate the electrophilic bromine species. Oxidants used for this purpose include sodium hypochlorite (B82951) (household bleach), acs.org ceric ammonium (B1175870) nitrate, researchgate.net and hydrogen peroxide. acs.org

Bromate (B103136)/Bromide Systems: A mixture of potassium bromate (KBrO₃) and potassium bromide (KBr) in the presence of acid provides a versatile method for brominating phenols and anilines under mild conditions. researchgate.netrsc.org

Continuous Flow Photochemistry: Advanced methods utilize continuous flow reactors where bromine is generated in situ (e.g., from NaBrO₃/HBr) and immediately used in a photochemical reaction, offering high efficiency, safety, and a significant reduction in waste. rsc.org

These green approaches not only improve safety but also align with the principles of green chemistry by using safer solvents (like water or ethanol), minimizing byproducts, and increasing energy efficiency. wordpress.comresearchgate.net The synthesis of the 2,4,6-tribromophenol precursor for the title compound could be made significantly greener by adopting these modern methods.

Table 4: Comparison of Traditional and Green Bromination Methods

| Feature | Traditional Method (Elemental Bromine) | Green Chemistry Innovations |

| Bromine Source | Liquid Br₂ wordpress.com | N-bromosuccinimide (NBS); In situ generation from NaBr/NaOCl, KBr/KBrO₃, etc. wordpress.comacs.orgresearchgate.net |

| Safety Hazards | Highly corrosive, toxic, volatile, difficult to handle. wordpress.com | Reagents are typically stable solids or aqueous solutions, avoiding handling of liquid Br₂. wordpress.comacs.org |

| Solvents | Often uses hazardous chlorinated solvents. wordpress.com | Employs safer solvents like water or ethanol. wordpress.comresearchgate.net |

| Byproducts | Generates stoichiometric amounts of hydrobromic acid (HBr). | Can be more atom-economical; byproducts depend on the system but are often less hazardous. |

| Process Control | Batch processing, can have selectivity issues. | Can be highly selective; amenable to advanced process control like continuous flow chemistry. rsc.org |

| Waste Generation | Can generate significant hazardous waste. | Designed to minimize waste and environmental impact. bookpi.org |

End-of-Life Management and Circular Economy Considerations for BFR-Containing Materials